N-(pyridin-3-ylmethyl)-2-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]acetamide
Description
N-(pyridin-3-ylmethyl)-2-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]acetamide is a complex organic compound featuring a pyridine ring, a trifluoromethyl group, and a thiazole ring
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4OS/c18-17(19,20)14-11-26-16(23-14)13-4-2-6-24(9-13)10-15(25)22-8-12-3-1-5-21-7-12/h1,3,5,7,11,13H,2,4,6,8-10H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVVDERHFQEMHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)NCC2=CN=CC=C2)C3=NC(=CS3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)-2-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]acetamide typically involves multiple steps, including the formation of the pyridine and thiazole rings, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced techniques such as microreactor systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-ylmethyl)-2-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(pyridin-3-ylmethyl)-2-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)-2-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(piperidin-3-ylmethyl)tetrahydro-2H-thiopyran-3-amine
- N-(piperidin-3-ylmethyl)tetrahydro-2H-pyran-4-amine
Uniqueness
N-(pyridin-3-ylmethyl)-2-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, making it more resistant to metabolic degradation and increasing its potential efficacy in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
